

Application Notes and Protocols: Th17 Differentiation Assay Using GSK805

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK805

Cat. No.: B15606167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

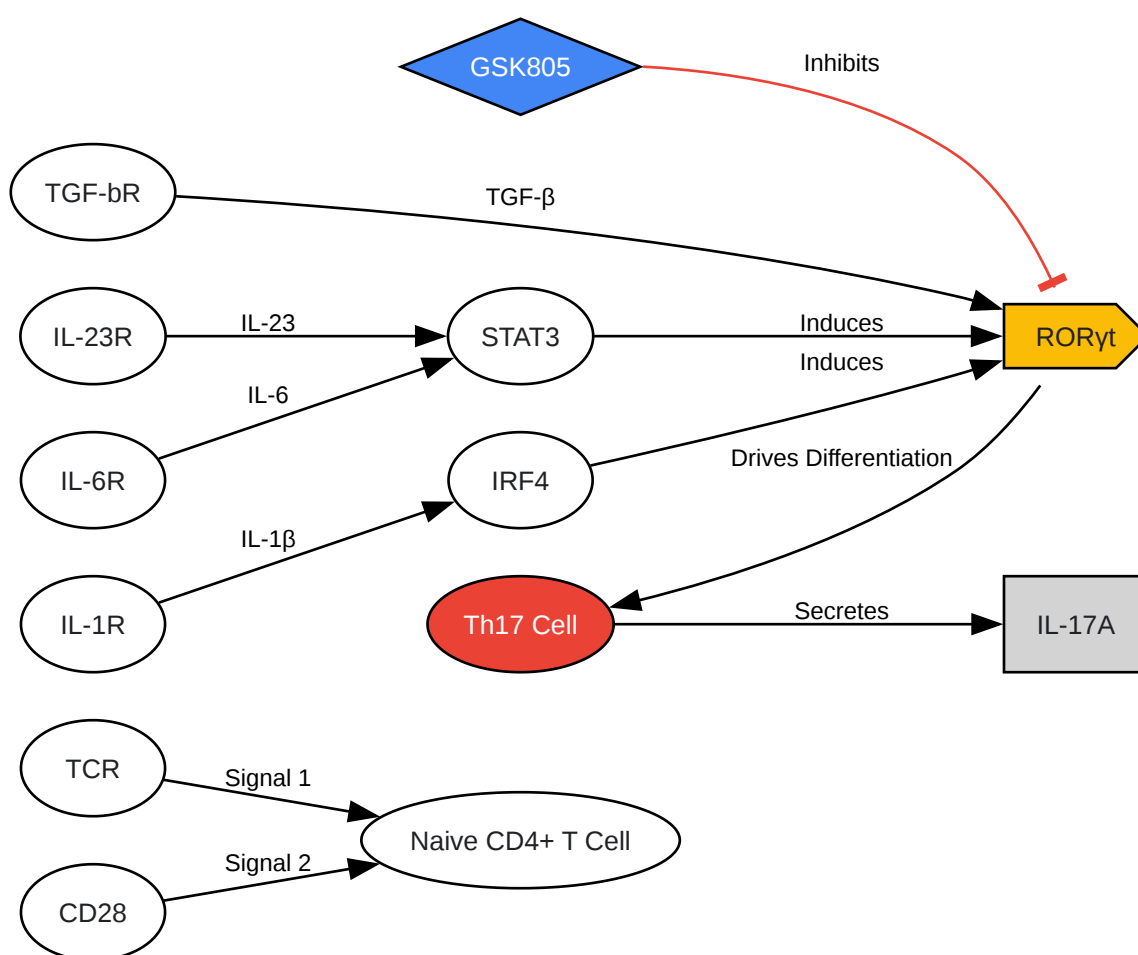
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu and is dependent on the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORyt).

GSK805 is a potent and selective inverse agonist of RORyt. By binding to the ligand-binding domain of RORyt, **GSK805** modulates its transcriptional activity, leading to the inhibition of Th17 cell differentiation and the subsequent reduction in IL-17 production. This makes **GSK805** a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for Th17-mediated diseases.

These application notes provide a detailed protocol for an in vitro Th17 differentiation assay using **GSK805** to assess its inhibitory effect on human and murine Th17 cell development.

Signaling Pathway of Th17 Differentiation and Inhibition by GSK805

The differentiation of naïve CD4⁺ T cells into Th17 cells is a complex process initiated by the engagement of the T cell receptor (TCR) and co-stimulatory molecules, in the presence of a specific cytokine environment. Key cytokines, such as TGF- β and IL-6 (for murine cells) or IL-1 β , IL-6, and IL-23 (for human cells), activate signaling cascades that converge on the activation of the transcription factor STAT3. Activated STAT3, in conjunction with other factors like IRF4, induces the expression of ROR γ t, the master regulator of Th17 differentiation. ROR γ t then drives the transcription of genes encoding for key Th17 cytokines, including IL-17A and IL-17F. **GSK805**, as a ROR γ t inverse agonist, binds to ROR γ t and represses its transcriptional activity, thereby blocking the expression of Th17-associated genes and inhibiting the differentiation process.



[Click to download full resolution via product page](#)

Caption: Th17 differentiation signaling pathway and the inhibitory action of **GSK805**.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of **GSK805** in Th17 differentiation assays.

| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
|----------|---------------------------|--|--|------------------------------|---------------------|
| GSK805 | RORyt Inhibition | Biochemical Assay | pIC50 | 8.4 | [1] |
| GSK805 | Th17 Differentiation | Human Naïve CD4+ T cells | pIC50 | >8.2 | [1] |
| GSK805 | IL-17A Production | Murine Naïve CD4+ T cells | Concentration for comparable inhibition to 2.5 µM TMP778 | 0.5 µM | [2] |
| GSK805 | IL-17A & IL-22 Production | Human Pediatric Crohn's Disease CD4+ T cells | Effective Concentration | Not specified, used in vitro | [3] |

Experimental Protocols

Protocol 1: Isolation of Human Naïve CD4+ T Cells

This protocol describes the isolation of naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)

- Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or similar)
- Sterile centrifuge tubes and pipettes

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
- Wash the PBMCs twice with PBS containing 2% FBS.
- Count the cells and proceed with the naïve CD4+ T cell isolation according to the manufacturer's instructions of the chosen kit. This typically involves negative selection using a cocktail of antibodies and magnetic beads.
- Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+CCR7+) by flow cytometry.

Protocol 2: In Vitro Human Th17 Differentiation Assay with GSK805

This protocol details the differentiation of human naïve CD4+ T cells into Th17 cells and the assessment of **GSK805**'s inhibitory effect.

Materials:

- Isolated human naïve CD4+ T cells
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin

- 2-Mercaptoethanol
- Human CD3/CD28 T-cell activator (e.g., Dynabeads or plate-bound antibodies)
- Recombinant Human IL-1 β
- Recombinant Human IL-6
- Recombinant Human IL-23
- Anti-Human IL-4 antibody
- Anti-Human IFN- γ antibody
- **GSK805** (dissolved in DMSO)
- DMSO (vehicle control)
- 96-well flat-bottom culture plates

Procedure:

- Prepare complete RPMI medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 50 μ M 2-Mercaptoethanol.
- Seed naïve CD4⁺ T cells at a density of 1×10^6 cells/mL in a 96-well plate.
- Add the T-cell activator according to the manufacturer's instructions.
- Prepare the Th17 polarizing cytokine cocktail in complete RPMI medium:
 - hIL-1 β (10 ng/mL)
 - hIL-6 (10 ng/mL)
 - hIL-23 (10 ng/mL)
 - Anti-hIL-4 (10 μ g/mL)

- Anti-hIFN- γ (10 $\mu\text{g/mL}$)
- Prepare serial dilutions of **GSK805** in complete RPMI medium. A typical concentration range to test would be from 1 nM to 10 μM . Also, prepare a vehicle control with the same final concentration of DMSO.
- Add the cytokine cocktail and the different concentrations of **GSK805** or vehicle control to the respective wells.
- Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

Protocol 3: Assessment of Th17 Differentiation by Intracellular Flow Cytometry

This protocol describes the staining and analysis of differentiated Th17 cells.

Materials:

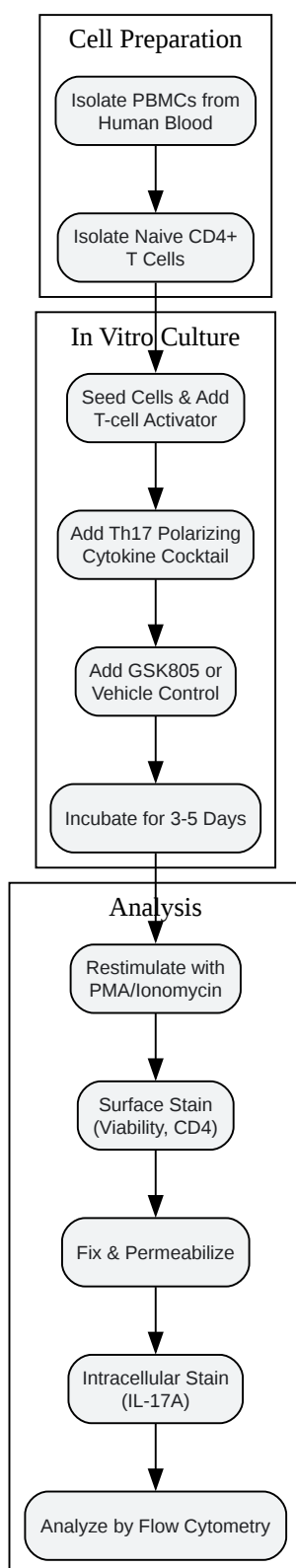
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A or Monensin
- Fixable Viability Dye
- Anti-Human CD4 antibody (fluorochrome-conjugated)
- Fixation/Permeabilization Buffer
- Permeabilization Wash Buffer
- Anti-Human IL-17A antibody (fluorochrome-conjugated)
- Isotype control antibody
- Flow cytometer

Procedure:

- Four to six hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 μ g/mL) in the presence of a protein transport inhibitor like Brefeldin A (10 μ g/mL) or Monensin (3 μ M).[4]
- Harvest the cells and wash them with PBS containing 2% FBS.
- Stain for surface markers by incubating the cells with a fixable viability dye and anti-human CD4 antibody for 20-30 minutes at 4°C in the dark.
- Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
- Perform intracellular staining by incubating the cells with an anti-human IL-17A antibody or an isotype control antibody for 30 minutes at 4°C in the dark.
- Wash the cells with permeabilization wash buffer and resuspend them in FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data by first gating on live, single cells, then on CD4+ T cells, and finally on the percentage of IL-17A+ cells within the CD4+ population.[5][6][7]

Experimental Workflow and Logic

The following diagram illustrates the overall workflow for the Th17 differentiation assay using **GSK805**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Th17 differentiation assay with **GSK805**.

Expected Results and Interpretation

Treatment with **GSK805** is expected to cause a dose-dependent decrease in the percentage of CD4+IL-17A+ cells. This inhibition confirms the role of RORyt in Th17 differentiation and demonstrates the efficacy of **GSK805** as a RORyt inverse agonist. The IC50 value can be calculated from the dose-response curve to quantify the potency of **GSK805**. Additionally, the expression of other RORyt target genes, such as IL17F and IL23R, can be assessed by quantitative PCR to further confirm the mechanism of action of **GSK805**.[\[8\]](#)[\[9\]](#)

Troubleshooting

- Low Th17 Differentiation in Control Wells:
 - Check the viability and purity of the isolated naïve CD4+ T cells.
 - Ensure the activity and correct concentration of the cytokines and T-cell activators.
 - Optimize the culture duration.
- High Background Staining in Flow Cytometry:
 - Use an appropriate isotype control to set the gates correctly.
 - Ensure adequate washing steps to remove unbound antibodies.
 - Titrate antibodies to determine the optimal concentration.
- Variability between Donors:
 - Human primary cell assays can have inherent donor-to-donor variability. It is recommended to test multiple donors to ensure the robustness of the results.

By following these detailed protocols and application notes, researchers can effectively utilize **GSK805** to investigate Th17 cell biology and assess the potential of RORyt inhibition as a therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Post-translational regulation of ROR γ t-A therapeutic target for the modulation of interleukin-17-mediated responses in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule ROR γ t antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient inhibition of ROR- γ t therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule mediated inhibition of ROR γ -dependent gene expression and autoimmune disease pathology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Th17 Differentiation Assay Using GSK805]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606167#th17-differentiation-assay-using-gsk805]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com